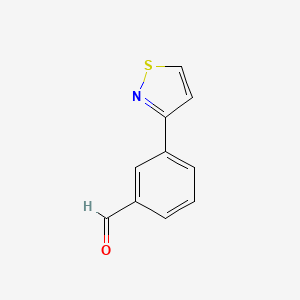

3-(1,2-Thiazol-3-yl)benzaldehyde

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7NOS |

|---|---|

Poids moléculaire |

189.24 g/mol |

Nom IUPAC |

3-(1,2-thiazol-3-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |

Clé InChI |

DCODITKJAKTPNX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C2=NSC=C2)C=O |

Origine du produit |

United States |

Synthetic Methodologies for 3 1,2 Thiazol 3 Yl Benzaldehyde and Analogous Thiazolyl Benzaldehyde Architectures

Direct Synthetic Routes to 3-(1,2-Thiazol-3-yl)benzaldehyde

Direct synthetic strategies for this compound involve the formation of the thiazole (B1198619) ring with the benzaldehyde (B42025) moiety already in place on one of the precursors.

Specific Reaction Pathways and Precursors for Thiazolylbenzaldehydes

The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminobenzenethiol with various aldehydes. mdpi.comresearchgate.net For instance, aromatic, heteroaromatic, and styryl aldehydes react with 2-aminothiophenol (B119425) in water at elevated temperatures to produce 2-substituted benzothiazoles in high yields. researchgate.net Alkyl and aryl alkyl aldehydes, under similar conditions, yield benzothiazolines. researchgate.net Another approach involves the reaction of 2-(alkylthio)benzaldehyde with a hydroxylamine (B1172632) to form a 2-(alkylthio)benzaldehyde oxime, which is then treated with a halogenating agent to produce a 1,2-benzisothiazol-3-one. google.com

A one-pot, three-component reaction provides an efficient route to Hantzsch thiazole derivatives. researchgate.netmdpi.com This method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. researchgate.netmdpi.com The use of a reusable catalyst like silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation makes this a green and efficient process. researchgate.netmdpi.com

General Approaches for Thiazole Ring Formation within Benzaldehyde Derivatives

Several classical and modified synthetic methods are employed for the formation of the thiazole ring in various chemical architectures, which can be adapted for the synthesis of thiazolyl-benzaldehydes.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis is a cornerstone method for creating thiazole rings, traditionally involving the condensation of α-haloketones with thioamides. youtube.combepls.comyoutube.com This method's popularity stems from its simplicity and the ability to introduce diverse functional groups. bepls.comwikipedia.org Modifications to the Hantzsch synthesis are common to improve yields and accommodate various substrates. nih.govresearchgate.net For instance, a modified Hantzsch reaction can be used to synthesize oxazole-dehydroamino acid derivatives from dehydroamino acid amides. researchgate.net The synthesis of 2-aminothiazoles is often achieved by reacting α-halo carbonyl compounds with thiourea. researchgate.net

| Precursor 1 | Precursor 2 | Product | Key Features |

| α-Haloketone | Thioamide | Substituted Thiazole | Classic and versatile method. |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Substituted Benzaldehydes | Hantzsch Thiazole Derivatives | One-pot, multi-component reaction. researchgate.netmdpi.com |

| α-Bromoacetophenones | Thiourea or Selenourea | 2-Aminothiazoles or 2-Amino-1,3-selenazoles | Solvent-free, catalyst-free, and rapid. organic-chemistry.org |

Cook-Heilbron Synthesis Modifications

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com This reaction proceeds under mild conditions. wikipedia.orgpharmaguideline.com While historically significant for the synthesis of 5-aminothiazoles, modifications of the Hantzsch synthesis are now more commonly used due to their versatility in introducing a wider range of substituents. wikipedia.org

Condensation Reactions with α-Halocarbonyl Compounds and Thioamides/Thioureas

The condensation of α-halocarbonyl compounds with thioamides or thioureas is the fundamental reaction of the Hantzsch synthesis. youtube.comresearchgate.net The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. youtube.com Subsequent cyclization and dehydration lead to the formation of the thiazole ring. youtube.com This method is widely used for the synthesis of 2-aminothiazoles and other substituted thiazoles. researchgate.netorganic-chemistry.org A catalyst-free approach for the synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles has been developed through the reaction of α-chloroglycinates with thiobenzamides or thioureas. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| α-Halo Ketones | Thioamides | Thiazoles | Hantzsch Synthesis youtube.com |

| α-Aminonitriles | Carbon Disulfide | 5-Aminothiazoles | Cook-Heilbron Synthesis wikipedia.org |

| Propargyl Bromides | Thioureas | 2-Aminothiazoles | Microwave irradiation organic-chemistry.org |

| Enaminones | Thioamides | Thiazoles | Electrochemical, metal- and oxidant-free organic-chemistry.org |

Cyclization Reactions Involving Aminothiolates and Related Precursors

The synthesis of benzothiazoles can be achieved through the condensation of 2-aminobenzenethiol with various carbonyl compounds or their precursors. mdpi.com For example, the reaction of 2-aminobenzenethiol with aldehydes in refluxing toluene (B28343) is a common method. mdpi.com More environmentally friendly approaches utilize water as the solvent. researchgate.net Additionally, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst provides a greener route to benzothiazoles. mdpi.com

Strategies for Functionalizing Benzaldehyde with Thiazole Moieties

The direct installation of a thiazole ring onto a benzaldehyde scaffold requires robust and versatile chemical methods. Key strategies involve the formation of a carbon-carbon bond between the two aromatic systems.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forging aryl-heteroaryl bonds. Palladium and copper catalysts are particularly prominent in this field. A concise method for the oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed using a palladium catalyst. organic-chemistry.org This type of reaction, which directly couples C-H bonds, is highly atom-economical and avoids the need for pre-functionalized starting materials. organic-chemistry.org

Similarly, copper-catalyzed dehydrogenative cross-coupling presents a straightforward and operationally simple pathway for linking benzothiazoles with thiazoles. youtube.com These methods showcase high functional group tolerance and are often insensitive to air and moisture, enhancing their practicality in synthetic laboratories. organic-chemistry.orgyoutube.com While these examples focus on benzothiazole (B30560), the underlying principles are applicable to the synthesis of thiazolyl-benzaldehyde structures.

Table 1: Examples of Cross-Coupling Reactions for Thiazole-Arene Linkage

| Catalyst System | Reaction Type | Reactants | Key Features |

| Palladium (Pd) | Oxidative C-H/C-H Cross-Coupling | Benzothiazoles, Thiophenes/Thiazoles | Insensitive to air and moisture; high functional group tolerance. organic-chemistry.org |

| Copper (Cu) | Dehydrogenative Cross-Coupling | Benzothiazoles, Thiazoles/Polyfluoroarenes | Mild reaction conditions; operationally simple. youtube.com |

Radical chemistry offers unique pathways for C-H functionalization. The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, is a powerful tool for modifying azole cores. rsc.orgrsc.org While azoles like thiazole are more electron-rich than typical Minisci substrates, recent advancements have expanded the reaction's scope. rsc.org Acyl radicals, for instance, can be generated from aldehydes and used for C-H acylation of N-heterocyclic bases. rsc.org

A notable development is the use of photoredox catalysis to generate the required radical species under mild conditions. rsc.orgrsc.org A visible light-induced C-H arylation of various azoles, including thiazoles, has been achieved through a dual catalytic system combining a copper catalyst with an organic photoredox catalyst. rsc.orgrsc.org This method proceeds via a single electron transfer (SET) mechanism, generating an aryl radical as the key intermediate that couples with the thiazole ring. rsc.org Furthermore, a light-mediated Minisci-type amidation has been reported that interestingly uses benzaldehyde as a photosensitizer, highlighting the intricate roles that aldehyde functionalities can play in radical reactions. rsc.org

Emerging Methodologies in Thiazolyl-Benzaldehyde Synthesis

Modern synthetic chemistry is increasingly driven by the development of novel catalytic systems and adherence to green chemistry principles, leading to more efficient and sustainable processes.

A diverse array of catalysts has been employed to facilitate the synthesis of thiazole-containing structures, often using aldehydes as key building blocks.

Transition Metal Catalysis : Palladium-based catalysts are highly versatile. For example, a Pd/TCH@SBA-15 nanocomposite has been used as a recyclable heterogeneous catalyst in the three-component synthesis of thiazolidinone derivatives from aromatic aldehydes. rsc.org Palladium is also crucial in C-H activation/cross-coupling reactions. organic-chemistry.org Copper catalysts, often in conjunction with photoredox catalysts, are effective for C-H arylation of thiazoles. youtube.comrsc.orgrsc.org Other metals, such as tin in the form of SnP₂O₇, have been used as heterogeneous catalysts for the condensation of 2-aminothiophenol with aromatic aldehydes to form benzothiazoles. rsc.org

Organocatalysis : Non-metal catalysts are gaining traction due to their lower cost and reduced toxicity. Imidazole has been shown to be an effective organocatalyst for multicomponent reactions involving aldehydes and malononitrile (B47326) to produce diverse heterocyclic structures. researchgate.net In the realm of photoredox catalysis, organic dyes like 10-phenylphenothiazine (PTH) are emerging as cost-effective and environmentally benign alternatives to expensive iridium-based photocatalysts for the C-H arylation of azoles. rsc.orgrsc.org

Table 2: Selected Catalytic Systems in Thiazole Synthesis Involving Aldehydes

| Catalyst | Catalyst Type | Reaction | Key Advantages | Source(s) |

| Pd/TCH@SBA-15 | Heterogeneous (Transition Metal) | Three-component synthesis of thiazolidinones | Recyclable, high activity, good to excellent yields. | rsc.org |

| Cu(I) / 10-phenylphenothiazine (PTH) | Dual Catalysis (Transition Metal / Organic Photoredox) | Photoinduced C-H arylation of thiazoles | Mild conditions, cost-effective, environmentally benign. | rsc.orgrsc.org |

| SnP₂O₇ | Heterogeneous (Main Group Metal) | Condensation to form benzothiazoles | High yields, short reaction times, reusable. | rsc.org |

| Imidazole | Organocatalyst | Multicomponent synthesis of functionalized heterocycles | Neutral reaction medium, access to diverse structures. | researchgate.net |

| Iodine (I₂) | Organocatalyst | Condensation to form aminothiazoles | Metal-free, good to high yields. | rsc.org |

The principles of green chemistry aim to make chemical synthesis more environmentally friendly. rsc.org These principles are increasingly being applied to the synthesis of thiazole derivatives. nih.gov

Green Solvents : Water is an ideal green solvent, and several procedures have been developed that utilize water or aqueous mixtures for the synthesis of thiazole derivatives, including multicomponent reactions involving aldehydes. rsc.orgacs.org

Alternative Energy Sources : Microwave irradiation has been used to accelerate reactions, reduce reaction times, and improve yields in the synthesis of thiazoles and benzothiazoles from aldehydes. rsc.orgrsc.org Ultrasonic irradiation is another energy source that can promote reactions by providing activation energy through cavitation, often leading to high yields in short times under mild conditions. mdpi.com

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. Solvent-free methods have been successfully applied to the synthesis of aminothiazoles. youtube.com

Reusable Catalysts : The development of heterogeneous catalysts, such as Pd/TCH@SBA-15 and SnP₂O₇, allows for easy separation from the reaction mixture by filtration and reuse in subsequent runs without significant loss of activity. rsc.orgrsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity. mdpi.com This strategy is highly convergent, atom-economical, and efficient for building complex heterocyclic scaffolds.

Several MCRs utilize aldehydes as a key component for the synthesis of diverse thiazole-containing structures. For example, a one-pot, three-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles, produces thiazole derivatives in good to excellent yields. acs.org Similarly, the Hantzsch thiazole synthesis, a classic MCR, can be adapted to greener conditions. nih.gov The flexibility of MCRs allows for the rapid generation of libraries of structurally diverse molecules by simply varying the starting components, making it a vital strategy in modern organic and medicinal chemistry.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is typically achieved through palladium-catalyzed cross-coupling reactions. The efficiency and yield of these reactions are highly dependent on the careful optimization of various parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. While specific optimization studies for this compound are not extensively documented in publicly available literature, a comprehensive understanding of yield enhancement can be derived from studies on analogous thiazolyl-benzaldehyde structures and general principles of cross-coupling reactions.

The most common synthetic route to form the core structure of this compound involves a Suzuki-Miyaura coupling. This reaction typically couples an organoboron species, such as an isothiazole (B42339) boronic acid or its ester, with a halogenated benzaldehyde derivative. The optimization of such a process is a multifactorial problem, where each component of the reaction system can have a profound impact on the final product yield.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount for a successful cross-coupling reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] have been widely used, modern research often employs more sophisticated systems. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a variety of phosphine (B1218219) ligands allows for greater flexibility and often leads to higher yields and faster reaction times.

In the synthesis of analogous heteroaryl compounds, the screening of different palladium catalysts has shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] can be a superior choice, leading to high yields in shorter reaction times. The selection of the ligand is also critical. For challenging couplings, such as those involving heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos have demonstrated significant improvements in yield. In some automated optimization studies of Suzuki-Miyaura reactions, a precatalyst based on tricyclohexylphosphine (B42057) (PCy₃) was identified as optimal for certain heteroaryl couplings, delivering a 35% yield at 110 °C. nih.gov

Influence of the Base and Solvent System: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can influence the reaction rate and the prevalence of side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The selection of the base is often coupled with the choice of solvent.

Aqueous solvent mixtures, such as dioxane/water or THF/water, are frequently employed in Suzuki-Miyaura reactions. The water component is essential for dissolving the inorganic base and facilitating the transmetalation process. Optimization studies on related syntheses have explored various solvent and base combinations to maximize yield. For example, in the synthesis of some thiazole derivatives, a systematic screening of solvents like ethanol, methanol, and acetonitrile, in conjunction with different catalysts, is a common practice to identify the optimal conditions. researchgate.net

Effect of Temperature and Reaction Time: Reaction temperature and duration are critical parameters that require careful optimization. Higher temperatures can increase the reaction rate but may also lead to the degradation of starting materials, products, or the catalyst, resulting in lower yields. Conversely, a temperature that is too low may lead to an incomplete reaction.

In a study on the synthesis of a thiazole derivative, the reaction temperature was varied to find the optimal balance between reaction rate and yield. researchgate.net Similarly, automated optimization platforms for Suzuki-Miyaura reactions have demonstrated the ability to fine-tune both reaction time and temperature to maximize the yield, especially when dealing with thermally sensitive functional groups. nih.gov For instance, in one case, an optimal temperature of 97°C and a reaction time of 4.7 minutes were identified to achieve a 90% yield. nih.gov

The following interactive data tables, derived from studies on analogous systems, illustrate the impact of varying reaction conditions on the yield of thiazole derivatives.

Table 1: Optimization of Reaction Parameters for the Synthesis of an Analogous Thiazole Derivative

This table showcases a typical optimization process for the synthesis of a thiazole compound, highlighting the interplay between catalyst loading, solvent, and temperature.

| Entry | Catalyst (mol%) | Solvent | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 5 | EtOH | 20 | 35 | 72 |

| 2 | 10 | EtOH | 20 | 35 | 85 |

| 3 | 15 | EtOH | 20 | 35 | 87 |

| 4 | 15 | MeOH | 20 | 35 | 80 |

| 5 | 15 | CH₃CN | 20 | 35 | 75 |

Data is based on the synthesis of a thiazole derivative analogous to the target compound. researchgate.net

Table 2: Catalyst Screening for a Suzuki-Miyaura Coupling of a Heteroaryl Bromide

This table demonstrates the effect of different palladium catalysts on the yield of a Suzuki-Miyaura reaction involving a heteroaryl bromide, a common precursor in the synthesis of compounds like this compound.

| Entry | Catalyst | Yield (%) |

| 1 | Pd(PPh₃)₄ | 65 |

| 2 | Pd(OAc)₂/PPh₃ | 72 |

| 3 | PdCl₂(dppf) | 92 |

| 4 | PdCl₂(PCy₃)₂ | 85 |

This data is representative of catalyst screening for analogous Suzuki-Miyaura reactions.

Reactivity of this compound: An Analysis of Available Data

A comprehensive review of available scientific literature reveals a significant lack of specific experimental or theoretical data concerning the chemical reactivity of the compound This compound . While the general reactivity of its constituent functional groups—the aldehyde and the isothiazole (1,2-thiazole) ring—is well-documented, specific studies detailing the reactions of this particular molecule are not readily found in published research.

Therefore, a detailed, evidence-based article on the chemical reactivity and mechanistic pathways of this compound, as per the requested outline, cannot be generated at this time. To do so would require extrapolation and speculation based on the behavior of analogous compounds, which would not meet the standard of being "scientifically accurate" and based on "detailed research findings" for the specified molecule.

General Reactivity Principles of Constituent Functional Groups

For context, the anticipated reactivity of this compound would be a composite of the behaviors of an aromatic aldehyde and a substituted isothiazole.

Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group, primarily due to the electrophilic nature of the carbonyl carbon. Its expected reactions include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. nih.gov The reactivity of aromatic aldehydes like benzaldehyde in such additions can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. Common oxidizing agents can be employed for this transformation. acs.org For instance, various benzaldehydes can be oxidized to their corresponding benzoic acids. acs.org

Reduction: The aldehyde group can be reduced to a primary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net

Condensation Reactions: Aldehydes are key substrates in numerous condensation reactions that form new carbon-carbon bonds. These include:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. researchgate.net It is a widely used method for preparing α,β-unsaturated systems. ppor.az

Aldol (B89426) Condensation: Involves the reaction of an enolate with an aldehyde to form a β-hydroxy aldehyde or ketone.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition followed by dehydration. nih.gov

Polarity Reversal (Umpolung): The inherent electrophilic nature of the aldehyde carbon can be reversed, a concept known as umpolung. This allows the aldehyde to function as a nucleophile, enabling otherwise inaccessible bond formations. glpbio.comacs.org

Isothiazole (1,2-Thiazole) Heterocycle

The isothiazole ring is an aromatic heterocycle containing a nitrogen-sulfur bond. researchgate.net Its reactivity is influenced by the electronegativity of the heteroatoms and the aromatic nature of the ring.

The isothiazole ring is a five-membered heterocycle, and its chemistry has been a subject of interest due to the biological activities of its derivatives. rsc.orgsci-hub.se

The ring can undergo functionalization reactions. For example, lithiation at the C5 position of 3-(benzyloxy)isothiazole (B1280312) has been reported, allowing for the introduction of various electrophiles. arkat-usa.org

The synthesis of substituted isothiazoles can be achieved through various methods, including cycloaddition reactions and the functionalization of pre-existing isothiazole rings. sci-hub.se

The N-S bond in the isothiazole ring can be susceptible to cleavage under certain conditions, such as reductive conditions. arkat-usa.org

While the fundamental principles of organic chemistry allow for predictions about the reactivity of This compound , a scientifically rigorous article detailing its specific chemical behavior requires dedicated experimental studies. The absence of such studies in the currently accessible scientific literature prevents the creation of a detailed analysis with supporting data tables and research findings as requested. Further research is needed to elucidate the precise reactivity and mechanistic pathways of this particular compound.

Chemical Reactivity and Mechanistic Pathways of 3 1,2 Thiazol 3 Yl Benzaldehyde

Reactivity of the Thiazole (B1198619) Heterocycle

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-(1,2-Thiazol-3-yl)benzaldehyde is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq However, the rate and orientation of these reactions are heavily dictated by the existing substituents. Both the aldehyde group (-CHO) and the 1,2-thiazol-3-yl group are electron-withdrawing, and therefore, deactivate the benzene ring towards electrophilic attack, making it less reactive than benzene itself. quora.comuomustansiriyah.edu.iq

The deactivating nature of these groups stems from their ability to pull electron density from the benzene ring through inductive and resonance effects. This reduction in electron density makes the ring less nucleophilic and thus less inclined to attack an incoming electrophile. quora.com

The orientation of substitution is directed to the meta position relative to both substituents. During electrophilic attack, a positively charged intermediate, known as an arenium ion or sigma complex, is formed. uomustansiriyah.edu.iqfiveable.me When the electrophile attacks the ortho or para positions, one of the resonance structures of the sigma complex places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent (either the aldehyde or the thiazole group). libretexts.orglibretexts.org This is a highly destabilized arrangement. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the deactivating groups, resulting in a more stable intermediate and a faster reaction rate for meta substitution. libretexts.orglibretexts.org Therefore, reactions such as nitration, sulfonation, and halogenation would be expected to yield the 3-(1,2-thiazol-3-yl)-5-substituted-benzaldehyde product. youtube.com

Table 1: Predicted Reactivity and Directing Effects in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product | Relative Rate (vs. Benzene) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-5-(1,2-thiazol-3-yl)benzaldehyde | Slower |

| Sulfonation | Fuming H₂SO₄ | 5-(1,2-Thiazol-3-yl)benzaldehyde-3-sulfonic acid | Slower |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-5-(1,2-thiazol-3-yl)benzaldehyde | Slower |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is generally challenging for simple aryl halides but can occur under specific conditions, particularly when the aromatic ring is rendered electron-poor by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of both the thiazole and aldehyde groups in a hypothetical halo-substituted this compound would activate the ring towards nucleophilic attack. masterorganicchemistry.com

There are two primary mechanisms for NAS:

SNAr (Addition-Elimination) Mechanism : This pathway is favored when strong electron-withdrawing groups are positioned ortho and/or para to a good leaving group (e.g., a halogen). wikipedia.orglibretexts.org The reaction proceeds via a two-step sequence: initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgpitt.edu The stability of the Meisenheimer complex is crucial, and the negative charge is effectively delocalized by the electron-withdrawing groups. masterorganicchemistry.comnih.gov For a substrate like 4-chloro-3-(1,2-thiazol-3-yl)benzaldehyde, the aldehyde group is para to the leaving group and would effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution.

Elimination-Addition (Benzyne) Mechanism : This mechanism operates under very strong basic conditions (e.g., NaNH₂) and does not require activation by electron-withdrawing groups. youtube.comlibretexts.org It involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne (B1209423) intermediate. fiveable.memasterorganicchemistry.com The nucleophile then adds to one of the carbons of the triple bond, followed by protonation. youtube.com This mechanism can often lead to a mixture of isomeric products. libretexts.org

For this compound derivatives, the SNAr mechanism would be the more probable pathway for nucleophilic substitution if a leaving group is present at an activated position (e.g., C4 or C6).

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds in aromatic compounds. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), creating an organometallic intermediate. This intermediate can then be "quenched" by reacting it with an electrophile. youtube.com

In this compound, the aldehyde group can potentially act as a directing group. However, aldehydes are also electrophilic and can react with organolithium reagents. To circumvent this, the aldehyde can be temporarily converted into a protecting group that is still a good DMG, such as an acetal. Alternatively, recent methods have shown that transient imine directing groups can be used for the C-H functionalization of benzaldehydes. nih.gov The nitrogen of the thiazole ring could also play a role in directing the metalation.

Following successful metalation at the position ortho to the directing group (C2 or C4), the resulting aryllithium species can react with a variety of electrophiles. For instance, quenching with N,N-dimethylformamide (DMF) followed by an aqueous workup would introduce a second aldehyde group onto the ring. youtube.com

Role of the Thiazole Ring in Electronic Effects and Reaction Rates

The thiazole ring is an electron-deficient heterocycle. This is due to the electronegativity of the nitrogen and sulfur atoms and the inductive effect of the imine (C=N) bond within the ring. When attached to the benzaldehyde (B42025) ring at the meta-position, the 1,2-thiazol-3-yl group acts primarily as an electron-withdrawing group through a negative inductive effect (-I).

This electron-withdrawing nature has several consequences for the reactivity of the molecule:

Decreased Reactivity in EAS : As discussed, the thiazole ring deactivates the benzene ring, making electrophilic substitution slower than in benzene or toluene (B28343). quora.com

Increased Reactivity in NAS : Conversely, it activates the benzene ring towards nucleophilic attack, especially if a leaving group is present at an ortho or para position relative to the thiazole group. masterorganicchemistry.com

Acidity of Benzylic Proton : The electron-withdrawing character of the thiazole ring, in combination with the aldehyde, would slightly increase the acidity of the aldehydic proton compared to benzaldehyde itself, although it remains non-acidic in most contexts.

Reactivity of the Aldehyde : The electronic pull of the thiazole ring can also influence the electrophilicity of the carbonyl carbon of the aldehyde group, potentially affecting the rates of nucleophilic addition reactions at the carbonyl. numberanalytics.com

Reaction Mechanisms and Intermediate Studies

Investigating the precise mechanisms and the transient species formed during reactions provides deeper insight into the chemical behavior of this compound.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, general principles and studies on related compounds allow for well-founded predictions.

Kinetics : The rate of electrophilic aromatic substitution would be significantly lower than that of benzene due to the deactivating effects of both substituents. Kinetic studies on the formation of other thiazole derivatives have shown that reaction rates are sensitive to the electronic nature of substituents. bas.bg For nucleophilic addition to the aldehyde, electronic effects from the thiazole ring would influence reaction rates; electron-withdrawing groups on the aromatic ring generally enhance the reactivity of the carbonyl group. numberanalytics.comrsc.org

Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Reaction Types

| Reaction Type | Key Intermediate | Activation Energy (Ea) | Reaction Enthalpy (ΔH) | Kinetic/Thermodynamic Control |

| Electrophilic Substitution | Sigma Complex | High | Exergonic (Overall) | Generally under kinetic control |

| Nucleophilic Substitution (SNAr) | Meisenheimer Complex | Moderate | Varies with nucleophile/leaving group | Generally under kinetic control |

| Nucleophilic Addition (to CHO) | Tetrahedral Alkoxide | Moderate | Exergonic | Often reversible, can be under thermodynamic control |

Identification and Characterization of Reactive Intermediates

The proposed reaction pathways for this compound involve several types of reactive intermediates. While direct observation of these transient species for this specific molecule is not reported, their existence is inferred from extensive studies on analogous systems.

Sigma Complexes (Arenium Ions) : In electrophilic aromatic substitution, the formation of a resonance-stabilized carbocation, the sigma complex, is the rate-determining step. fiveable.meunacademy.com These intermediates disrupt the aromaticity of the ring. fiveable.me For this compound, the intermediates resulting from meta attack are more stable than those from ortho or para attack, explaining the observed regioselectivity. libretexts.orglibretexts.org

Meisenheimer Complexes : In the SNAr mechanism, the key intermediate is a negatively charged Meisenheimer complex. libretexts.org The stability of this complex is paramount for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups like the aldehyde and thiazole moieties that can delocalize the negative charge. masterorganicchemistry.comnih.gov Recent studies have used quantum mechanics to calculate properties that predict the propensity for Meisenheimer complex formation in related heterocyclic systems. nih.gov

Benzyne Intermediates : In the elimination-addition pathway, the highly strained and reactive benzyne intermediate is formed. libretexts.orgfiveable.me Its existence is often proven through trapping experiments or by the analysis of product mixtures, which can show substitution at a carbon atom different from the one that originally bore the leaving group. pitt.edumasterorganicchemistry.com

Organometallic and Imine Intermediates : In directed metalation reactions, an initial organometallic species (e.g., an aryllithium) is formed. youtube.com When transient directing groups are used, intermediates such as imines and the subsequent metallacycles are key to the catalytic cycle. acs.orgacs.org These have been successfully identified in related systems using techniques like HRMS (High-Resolution Mass Spectrometry). acs.orgacs.org

Computational chemistry plays a crucial role in studying these often short-lived intermediates, providing insights into their structure, stability, and the energy barriers for their formation and subsequent reactions. escholarship.orgnih.govucdavis.edu

Mechanistic Insights from Isotopic Labeling and Hammett Correlations

The elucidation of reaction mechanisms for complex organic molecules like this compound relies on a variety of kinetic and spectroscopic techniques. Among the most powerful are isotopic labeling and Hammett correlations, which provide deep insights into bond-forming and bond-breaking steps, as well as the electronic effects of substituents on reaction rates. While specific studies on this compound are not extensively documented in publicly available literature, we can infer its likely behavior by examining studies on analogous systems, such as other substituted benzaldehydes and reactions involving the thiazole moiety.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. In the context of reactions involving this compound, isotopic labels (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15) can be strategically placed in either the benzaldehyde or the thiazole portion of the molecule.

For instance, in a condensation reaction, labeling the aldehydic proton with deuterium (D) can help determine if its removal is the rate-determining step. If a significant kinetic isotope effect (KIE) is observed (i.e., the reaction is slower with deuterium), it would suggest that the C-H bond is broken in the rate-determining step.

Furthermore, in reactions that might involve the thiazole ring, such as electrophilic substitution or metal-catalyzed cross-coupling, isotopic labeling of the thiazole ring carbons or the nitrogen and sulfur atoms can provide invaluable information. For example, in the synthesis of thiazole derivatives, isotopic labeling has been used to confirm the origin of each atom in the final ring structure. While a specific study on this compound is not available, the general principles of isotopic labeling in organic and organometallic mechanisms are well-established. youtube.com

Hammett Correlations

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect (both resonance and inductive) of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state. wikipedia.org

For this compound, the 1,2-thiazol-3-yl group acts as a substituent on the benzaldehyde ring. To understand its electronic influence, one would need to determine its Hammett σ value. The thiazole ring is generally considered to be electron-withdrawing due to the presence of the electronegative nitrogen and sulfur atoms. science.gov

While a specific Hammett plot for a reaction series including this compound is not readily found, data from studies on other 3-substituted benzaldehydes can provide valuable insights. For example, kinetic studies on the condensation of substituted benzaldehydes with various nucleophiles consistently show that electron-withdrawing groups increase the reaction rate. researchgate.net

Table 1: Illustrative Hammett Data for the Condensation of 3-Substituted Benzaldehydes with a Nucleophile (Hypothetical Data Based on General Trends)

| Substituent (at position 3) | σ_meta | log(k/k₀) |

| -OCH₃ | 0.12 | -0.15 |

| -CH₃ | -0.07 | 0.08 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.45 |

| -NO₂ | 0.71 | 0.85 |

| -CN | 0.56 | 0.68 |

Note: This table is illustrative and based on general trends observed in Hammett plots for similar reactions.

In a hypothetical reaction of this compound, the thiazole substituent would be expected to have a positive σ value, leading to an enhanced reaction rate in reactions where the aldehyde is attacked by a nucleophile. The magnitude of the ρ value for a specific reaction would further quantify the sensitivity of that reaction to the electronic influence of the thiazole ring. For instance, in reactions like the formation of semicarbazones from substituted benzaldehydes, a linear Hammett plot is often observed, allowing for the determination of the ρ value and providing insights into the rate-determining step of the multistep mechanism. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,2 Thiazol 3 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 3-(1,2-Thiazol-3-yl)benzaldehyde, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Proton NMR (¹H NMR) spectra of this compound are characterized by distinct signals corresponding to the aldehydic proton, the protons of the benzaldehyde (B42025) ring, and the protons of the thiazole (B1198619) ring. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of aldehydes. The aromatic protons of the benzaldehyde moiety exhibit complex splitting patterns due to spin-spin coupling. Similarly, the protons on the thiazole ring show specific chemical shifts and coupling constants that are indicative of their electronic environment.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic | ~9.9-10.1 | Singlet | N/A |

| Benzaldehyde Ring | ~7.5-8.2 | Multiplet | |

| Thiazole Ring | ~7.0-8.5 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific experimental conditions.

Carbon (¹³C) NMR Analysis: Aromatic and Carbonyl Carbon Signals

The ¹³C NMR spectrum provides valuable insights into the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons of both the benzaldehyde and thiazole rings appear in a specific region of the spectrum, with their precise chemical shifts influenced by the electronic effects of the substituents.

| Carbon | Chemical Shift (ppm) |

| Carbonyl | ~190-195 |

| Benzaldehyde Ring | ~125-140 |

| Thiazole Ring | ~115-155 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between adjacent protons, helping to trace the connectivity within the benzaldehyde and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for establishing the connectivity between the benzaldehyde and thiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the preferred conformation and stereochemistry of the molecule.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies can be utilized to investigate dynamic processes such as restricted rotation around the single bond connecting the benzaldehyde and thiazole rings. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers associated with these dynamic processes.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Aldehyde and Thiazole Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the aldehyde and thiazole moieties.

A strong absorption band is typically observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde group can also be seen, usually as a pair of weak bands. The spectrum also displays bands associated with the C=C and C=N stretching vibrations within the aromatic rings, as well as C-H bending vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700-1730 |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 |

| C=C/C=N Stretch (Aromatic) | ~1450-1600 |

| C-H Bend (Aromatic) | ~690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Solvatochromic Behavior

The electronic absorption profile of this compound, as analyzed by Ultraviolet-Visible (UV-Vis) spectroscopy, is dictated by the electronic transitions within its constituent aromatic and heterocyclic rings. The molecule's structure, featuring a benzaldehyde moiety linked to a thiazole ring, gives rise to characteristic absorption bands corresponding to π → π* and n → π* transitions.

The UV-Vis spectrum is generally characterized by high-intensity absorption bands in the ultraviolet region. These are primarily assigned to π → π* transitions originating from the delocalized π-electron systems of the benzene (B151609) and thiazole rings. wikipedia.org A lower energy, and typically less intense, absorption band, which may appear as a distinct peak or a shoulder, is attributed to the n → π* (non-bonding to anti-bonding) transition of the lone pair electrons on the carbonyl oxygen of the benzaldehyde group. Studies on analogous aromatic aldehydes and thiazole-hydrazone conjugates show that these π–π* transitions can occur in the range of 326–366 nm. researchgate.net

A notable characteristic of compounds with similar structures is their solvatochromic behavior, where the position of the absorption maxima (λ_max_) is influenced by the polarity of the solvent. While specific experimental data for this compound is not extensively documented, the principles of solvatochromism in related benzothiazole (B30560) and other thiazole derivatives provide a strong basis for predicting its behavior. nih.govresearchgate.netnih.gov For many thiazole derivatives, a bathochromic (red) shift, a shift to longer wavelengths, is observed in the fluorescence spectra in polar solvents, indicating that the excited state is more polar than the ground state. nih.govnih.gov This positive solvatochromism is a common feature in push-pull molecules and other substituted thiazoles where intramolecular charge transfer occurs upon excitation. mdpi.com

The Kamlet-Taft and Catalán models, applied to similar thiazole derivatives, have shown that the solvatochromic response is closely related to solvent polarity, hydrogen-bonding capabilities, and the nature of substituents on the aromatic rings. researchgate.netnih.gov For this compound, one would anticipate a hypsochromic (blue) shift of the n → π* transition in polar protic solvents, due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding. Conversely, the π → π* transitions would likely exhibit a bathochromic shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.

Table 1: Representative UV-Vis Spectral Data for Aryl Thiazole Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | Typical λ_max (π → π) (nm) | Typical λ_max_ (n → π) (nm) |

| Hexane | 1.88 | ~280 - 320 | ~340 - 360 |

| Dichloromethane | 8.93 | ~285 - 325 | ~335 - 355 |

| Ethanol | 24.55 | ~290 - 330 | ~330 - 350 |

| Acetonitrile | 37.5 | ~288 - 328 | ~332 - 352 |

Note: This table is illustrative, based on data for various substituted thiazole and benzothiazole derivatives. researchgate.netnih.govresearchgate.net The exact values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which collectively determine the crystal packing and influence the material's macroscopic properties.

Furthermore, the analysis would map the intermolecular forces that stabilize the crystal lattice. These can include C–H···N or C–H···O hydrogen bonds, and potential π–π stacking interactions between the aromatic thiazole and benzene rings of adjacent molecules. The arrangement and strength of these interactions are fundamental to understanding the compound's solid-state properties, such as melting point, solubility, and polymorphism. While crystal structures for many thiazole derivatives have been reported, demonstrating a variety of packing modes, a specific structure for this compound is not publicly available. researchgate.netnih.govrsc.orgnih.gov For instance, the crystal structure of a related benzothiazole derivative showed that the packing can involve C—H⋯N contacts and pairing of rings across an inversion centre. nih.gov

Table 2: Representative Crystallographic Data for a Phenylthiazole Derivative

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₇NOS |

| Formula Weight | 189.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are placeholders representing the type of data obtained from a single-crystal X-ray diffraction experiment on a molecule of this nature. Specific values would need to be determined experimentally.

Computational and Theoretical Investigations of 3 1,2 Thiazol 3 Yl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By employing DFT methods, a comprehensive understanding of the intrinsic properties of 3-(1,2-Thiazol-3-yl)benzaldehyde can be achieved.

The first step in the computational study of a molecule is the determination of its most stable three-dimensional structure. DFT calculations are employed to find the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. This process involves minimizing the energy of the molecule with respect to its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

|---|---|

| C-C (Benzene Ring) Bond Length | ~1.39 - 1.41 Å |

| C-N (Thiazole Ring) Bond Length | ~1.37 Å |

| C-S (Thiazole Ring) Bond Length | ~1.72 Å |

| C=O (Aldehyde) Bond Length | ~1.22 Å |

| Dihedral Angle (Thiazole-Benzene) | ~20° - 40° |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap provides a quantitative measure of this charge transfer character. Theoretical studies on similar thiazole derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, suggesting a moderate level of reactivity. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making these sites the most probable for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the aromatic rings and the aldehyde proton are expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C)phenyl | π(C-C)thiazole | ~5-10 |

| LP(N)thiazole | π(C-C)phenyl | ~2-5 |

| LP(O)aldehyde | π*(C-C)phenyl | ~1-3 |

A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can aid in the assignment of experimental NMR spectra. For this compound, the aldehydic proton is expected to have a characteristic downfield chemical shift. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The carbon atoms of the carbonyl group and the thiazole ring are also expected to have distinct chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared (IR) spectrum. This allows for the assignment of the characteristic vibrational modes of the molecule. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings, and various ring stretching and bending modes of the thiazole and benzene (B151609) rings. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule. For this compound, transitions involving the π-systems of the aromatic rings and the n→π* transition of the carbonyl group are expected.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aldehyde Proton (ppm) | ~9.9 - 10.1 |

| Aromatic Protons (ppm) | ~7.5 - 8.5 | |

| ¹³C NMR | Carbonyl Carbon (ppm) | ~190 - 195 |

| Aromatic Carbons (ppm) | ~120 - 150 | |

| IR | C=O Stretch (cm⁻¹) | ~1690 - 1710 |

| Aromatic C-H Stretch (cm⁻¹) | ~3000 - 3100 | |

| UV-Vis | λmax (nm) | ~280 - 320 |

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S): This is the reciprocal of hardness (S = 1 / η) and represents the ease with which a molecule can undergo a chemical reaction.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

By calculating these parameters for this compound, a deeper understanding of its chemical nature and potential reactivity in various chemical transformations can be gained. ijopaar.com

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 4.25 |

| Electrophilicity Index (ω) | 4.01 |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound this compound. While extensive research exists for the broader classes of thiazole, isothiazole (B42339), and benzaldehyde derivatives, detailed studies directly addressing the mechanistic pathways, structure-reactivity relationships, and molecular interactions of this specific isomer are not publicly available. Consequently, a scientifically rigorous article adhering to the requested detailed outline cannot be generated at this time.

Computational chemistry is a powerful tool for elucidating the intricacies of chemical reactions and molecular interactions. For a given compound, this can include:

Mechanistic Pathway Elucidation: Density Functional Theory (DFT) and other quantum chemical methods are often employed to map the energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, researchers can predict the most likely reaction mechanism. For instance, studies on the synthesis of related thiazole and isothiazole rings, such as the Hantzsch synthesis, have utilized these methods to understand the sequence of bond formation and breaking. researchgate.netnih.gov Similarly, computational studies have been performed on the reactions of benzaldehyde with other heterocyclic compounds to determine reaction mechanisms and the influence of substituents and solvents. However, no specific transition state characterizations or reaction coordinate analyses for the synthesis of this compound have been reported.

Structure-Reactivity and Structure-Property Relationship Studies (QSAR/QSPR): These studies correlate variations in the chemical structure of a series of compounds with changes in their reactivity or physical properties. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), quantitative models can be built to predict the activity or properties of new, untested compounds. researchgate.netresearchgate.net Numerous QSAR studies have been successfully applied to various thiazole and benzaldehyde derivatives to predict their antimicrobial or anticancer activities, identifying key structural features that govern their biological effects. nih.govnih.gov However, a dedicated QSAR study that includes this compound within its dataset could not be found.

Molecular Modeling of Interactions with Biological Macromolecules: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting the binding affinity and identifying the specific amino acid residues involved in the interaction. nih.govwjarr.com The scientific literature contains a wealth of docking studies for various thiazole, benzothiazole (B30560), and benzaldehyde derivatives against a wide range of biological targets, including enzymes and receptors. biointerfaceresearch.comnih.govmdpi.com These studies often detail the binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, benzaldehyde itself has been shown to interact with the 14-3-3ζ protein, affecting its interaction with other client proteins. nih.govresearchgate.net Despite the prevalence of such research on related structures, specific docking studies predicting the binding affinity or identifying key interacting residues for this compound with any biological macromolecule are absent from the reviewed literature.

Applications of 3 1,2 Thiazol 3 Yl Benzaldehyde As a Key Synthetic Intermediate

Precursor for Advanced Heterocyclic Systems and Fused Rings

The aldehyde functionality of 3-(1,2-thiazol-3-yl)benzaldehyde serves as a key reaction point for the construction of more complex heterocyclic systems. For instance, it can undergo condensation reactions with various binucleophiles to form fused ring systems. A notable application is in the synthesis of benzothiazoles through condensation with 2-aminobenzenethiol. mdpi.com This reaction, often facilitated by a catalyst, results in the formation of a new thiazole (B1198619) ring fused to a benzene (B151609) ring, a scaffold present in many biologically active compounds. mdpi.com

Furthermore, the thiazole ring itself can be a precursor to other heterocyclic structures. While the direct transformation of the 1,2-thiazole ring in this specific benzaldehyde (B42025) is not extensively detailed in the provided results, the general reactivity of the thiazole nucleus allows for various synthetic manipulations. bepls.com For example, thiazole derivatives can be involved in cycloaddition reactions, leading to the formation of novel bicyclic and polycyclic systems. researchgate.netrsc.org The combination of the aldehyde and the thiazole offers a dual handle for sequential or one-pot multi-component reactions to build intricate molecular architectures.

The table below summarizes representative examples of advanced heterocyclic systems that can be conceptually derived from this compound based on established synthetic methodologies for analogous compounds.

Table 1: Examples of Heterocyclic Systems Derived from Thiazole Aldehydes

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System |

| Thiazole-containing aldehyde | 2-Aminobenzenethiol | Benzothiazole (B30560) derivatives mdpi.com |

| Thiazole with alkyne substituent | Azides (in a "click" reaction) | 1,2,3-Triazole-thiazole hybrids researchgate.net |

| Thiazole with appropriate functional groups | Intramolecular cyclization reagents | Fused thiazole ring systems |

This table is illustrative and based on general synthetic transformations of thiazole derivatives.

Building Block for Complex Polyfunctional Organic Molecules

The aldehyde group in this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, making it an excellent starting point for the synthesis of complex polyfunctional molecules. Standard organic transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via Wittig-type reactions can be employed.

Moreover, the aldehyde can participate in carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Knoevenagel condensations, and Grignard reactions. These reactions allow for the introduction of diverse molecular fragments, leading to the construction of elaborate molecular skeletons. The thiazole ring often remains intact during these transformations, imparting its unique electronic and steric properties to the final molecule. This approach has been utilized in the synthesis of various biologically active compounds where the thiazole moiety is a key pharmacophore. nih.govmdpi.com

Role in the Synthesis of Ligands for Catalysis (e.g., N-Heterocyclic Carbenes)

A significant application of this compound is in the synthesis of ligands for transition metal catalysis, particularly N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of organic compounds that, after deprotonation, form a stable carbene that can act as a strong sigma-donating ligand for transition metals. acs.orgnih.gov The resulting metal-NHC complexes are highly effective catalysts for a wide range of organic transformations. nih.gov

The synthesis of NHC precursors, typically azolium salts, often involves the reaction of a diamine with an aldehyde. nih.govbeilstein-journals.org In this context, this compound can be used to introduce the 3-(1,2-thiazol-3-yl)phenyl moiety into the NHC framework. The resulting thiazole-functionalized NHC ligands can exhibit unique electronic and steric properties that can influence the activity and selectivity of the corresponding metal catalysts. nih.gov The thiazole sulfur atom can potentially coordinate to the metal center, leading to hemilabile ligand behavior, which can be beneficial in certain catalytic cycles.

Mesoionic carbenes (MICs), a class of NHCs derived from 1,2,3-triazolium salts, have also gained prominence. acs.org The synthesis of these ligands can also conceptually start from precursors derived from functionalized aldehydes, highlighting the potential of this compound in this area.

Table 2: Potential N-Heterocyclic Carbene Precursors from this compound

| NHC Precursor Type | General Synthetic Route | Potential Role of this compound |

| Imidazolium salt | Condensation of a 1,2-diamine, an aldehyde, and an orthoformate, followed by oxidation. nih.govbeilstein-journals.org | Provides the aldehyde component to introduce the thiazolylphenyl group. |

| Triazolium salt | Cycloaddition of an azide (B81097) and an alkyne followed by N-alkylation. | Can be modified to participate in the synthesis of the triazole ring precursors. |

| Thiazolium salt | Condensation of an α-haloketone with a thioamide. nih.gov | Can be a precursor to the thioamide component. |

This table outlines conceptual synthetic pathways.

Utilization in the Development of Functional Materials and Polymers (e.g., Polyazomethines)

The aldehyde functionality of this compound allows for its use as a monomer in the synthesis of polymers, particularly polyazomethines. Polyazomethines, also known as polyimines or Schiff base polymers, are prepared through the polycondensation of a dialdehyde (B1249045) with a diamine. The resulting polymers contain azomethine (-CH=N-) linkages in their backbone.

By using this compound in combination with a diamine, polymers incorporating the thiazole unit can be synthesized. These thiazole-containing polymers may exhibit interesting properties such as thermal stability, conductivity, and fluorescence, making them potentially useful in the development of functional materials. The thiazole ring can enhance the polymer's thermal resistance and can also be a site for further functionalization to tune the material's properties. While direct examples using this compound were not found, the synthesis of polymers from analogous heterocyclic aldehydes is a well-established strategy.

Intermediate in the Rational Design and Synthesis of Mechanistic Probes for Biological Systems

The thiazole ring is a common motif in many biologically active natural products and synthetic drugs. nih.govmdpi.comnih.gov The ability to synthesize derivatives of these compounds is crucial for understanding their mechanism of action. This compound can serve as a key intermediate in the synthesis of molecular probes designed to investigate biological processes.

For example, the aldehyde group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, to a molecule containing the thiazole pharmacophore. These tagged molecules can then be used in biochemical and cellular assays to identify the biological targets of the parent compound, to visualize its subcellular localization, or to study its metabolic fate. The synthesis of such probes often requires a versatile starting material like this compound that allows for the late-stage introduction of the desired tag without altering the core structure responsible for biological activity.

Future Research Directions and Unexplored Avenues in 3 1,2 Thiazol 3 Yl Benzaldehyde Chemistry

Development of Novel and Efficient Synthetic Methodologies

Current synthetic strategies for producing 3-(1,2-thiazol-3-yl)benzaldehyde are not extensively documented, highlighting a critical need for the development of new and efficient synthetic pathways. Future research could focus on moving beyond traditional multi-step procedures, which often suffer from low yields and harsh reaction conditions.

A promising avenue lies in the exploration of one-pot, multi-component reactions. bepls.com These reactions offer the advantage of combining simple starting materials in a single step, thereby increasing efficiency and reducing waste. For instance, a potential one-pot synthesis could involve the reaction of a suitably protected 3-formylphenyl precursor with a source of sulfur and ammonia, or a pre-formed thioamide equivalent, under microwave irradiation or ultrasonic-mediated conditions to expedite the reaction and improve yields. bepls.com

Furthermore, the application of transition metal-catalyzed cross-coupling reactions could provide a versatile route to the target molecule and its derivatives. acs.orgnih.gov A palladium-catalyzed Suzuki or Stille coupling between a halogenated 1,2-thiazole and 3-formylphenylboronic acid (or its corresponding stannane) could be a highly effective strategy. The development of such methods would not only facilitate the synthesis of this compound itself but also open the door to a wide array of substituted analogs by simply varying the coupling partners.

Another area ripe for exploration is the use of greener and more sustainable synthetic methods. bepls.comjchemlett.com This could involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For example, developing a catalytic system that allows the reaction to proceed in water or a bio-based solvent would be a significant advancement.

| Proposed Synthetic Route | Key Reagents | Potential Advantages | Reference Concept |

| One-Pot Multi-Component Synthesis | 3-Formylphenyl precursor, Sulfur source, Ammonia source | High atom economy, reduced waste, faster synthesis | bepls.com |

| Palladium-Catalyzed Cross-Coupling | Halogenated 1,2-thiazole, 3-Formylphenylboronic acid | High functional group tolerance, modularity | acs.orgnih.gov |

| Green Synthetic Approach | Water or bio-based solvent, recyclable catalyst | Reduced environmental impact, increased sustainability | bepls.comjchemlett.com |

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing reactions and designing new ones. The reactivity of the 1,2-thiazole ring, in particular, offers fertile ground for mechanistic studies. researchgate.net

Future research should aim to elucidate the mechanisms of key transformations, such as the cyclization to form the 1,2-thiazole ring. Isotopic labeling studies, for instance, could be employed to trace the pathways of atoms from the starting materials to the final product, providing definitive evidence for proposed mechanisms.

The aldehyde functional group also presents opportunities for investigating complex reaction pathways. For example, its participation in N-heterocyclic carbene (NHC)-catalyzed reactions could be explored. mdpi.com Mechanistic studies could uncover whether the 1,2-thiazole moiety influences the stability of key intermediates in the catalytic cycle, potentially leading to novel reactivity.

Furthermore, the interaction between the thiazole (B1198619) and benzaldehyde (B42025) moieties in photochemical reactions is an unexplored area. nih.gov Time-resolved spectroscopy and computational studies could be used to map the excited-state potential energy surfaces and identify the key intermediates and transition states involved in photochemical transformations.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational studies could provide valuable insights that would otherwise be difficult or time-consuming to obtain experimentally.

Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information would be invaluable for understanding its reactivity and intermolecular interactions. Furthermore, DFT could be used to model reaction pathways and calculate activation energies, helping to identify the most plausible mechanisms for its synthesis and subsequent transformations.

Molecular docking simulations could be used to predict the binding affinity and orientation of this compound and its derivatives within the active sites of various enzymes or receptors. nih.govacs.org This could guide the design of new therapeutic agents with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to develop models that correlate the structural features of a series of this compound analogs with their biological activity or material properties. These models could then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of new functional molecules.

| Computational Method | Predicted Properties | Potential Application | Reference Concept |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, reaction energetics | Mechanistic elucidation, reactivity prediction | unife.it |

| Molecular Docking | Binding affinity, binding mode | Drug design, virtual screening | nih.govacs.org |

| QSAR | Correlation of structure with activity/properties | Prediction of biological activity or material properties | nih.gov |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen bond acceptor (the thiazole nitrogen) and a reactive aldehyde group suggests that this compound could be a versatile building block in supramolecular chemistry. researchgate.net Future research could explore its ability to form well-defined supramolecular architectures through non-covalent interactions.

One area of interest is the formation of liquid crystals. The rigid, aromatic core of the molecule, combined with the potential for introducing flexible side chains, could lead to the formation of various liquid crystalline phases. The self-assembly of these molecules could be controlled by temperature and solvent, offering a route to tunable optical materials.

Another exciting possibility is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs). rsc.orgmdpi.com The thiazole nitrogen and the aldehyde oxygen could coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The ability to functionalize the benzaldehyde moiety post-synthetically would provide a powerful tool for tuning the properties of these MOFs.

Furthermore, the self-assembly of this compound on surfaces could be investigated. Techniques such as scanning tunneling microscopy (STM) could be used to visualize the formation of ordered monolayers on conductive substrates, opening up possibilities for the development of new electronic devices at the nanoscale.

Integration into New Materials Science Applications

The unique electronic and structural features of this compound make it a promising candidate for a variety of materials science applications. researchgate.net The electron-deficient nature of the thiazole ring, combined with the conjugated aromatic system, suggests potential applications in organic electronics. mdpi.comresearchgate.net

Future research could focus on incorporating this molecule into organic light-emitting diodes (OLEDs) as either an emissive material or a host material. The ability to tune the electronic properties of the molecule by modifying the substituents on the phenyl ring could allow for the development of OLEDs with a wide range of emission colors.